1-methyl-N-(4-methylpentan-2-yl)-1H-pyrazol-4-amine
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Overview
Description
1-methyl-N-(4-methylpentan-2-yl)-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is known for its applications in various fields, including agriculture and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(4-methylpentan-2-yl)-1H-pyrazol-4-amine typically involves the reaction of 1-methyl-1H-pyrazol-4-amine with 4-methylpentan-2-yl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(4-methylpentan-2-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazoles.
Scientific Research Applications
1-methyl-N-(4-methylpentan-2-yl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-methyl-N-(4-methylpentan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of succinate dehydrogenase, disrupting the electron transport chain in fungi and leading to their death.
Comparison with Similar Compounds
Similar Compounds
Penthiopyrad: A similar compound with a pyrazole core, used as a fungicide.
Fluopyram: Another pyrazole-based fungicide with similar applications.
Uniqueness
1-methyl-N-(4-methylpentan-2-yl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows it to interact with different molecular targets compared to other similar compounds.
Properties
Molecular Formula |
C10H19N3 |
---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
1-methyl-N-(4-methylpentan-2-yl)pyrazol-4-amine |
InChI |
InChI=1S/C10H19N3/c1-8(2)5-9(3)12-10-6-11-13(4)7-10/h6-9,12H,5H2,1-4H3 |
InChI Key |
ZNXPVKMHNMBEKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)NC1=CN(N=C1)C |
Origin of Product |
United States |
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